2-Acetamidopentansäure

Übersicht

Beschreibung

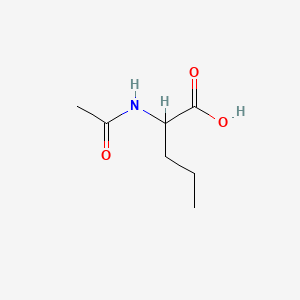

2-Acetamidopentanoic acid, also known as N-acetylnorvaline, is an organic compound with the molecular formula C7H13NO3. It is a derivative of norvaline, an amino acid, and features an acetamido group attached to the pentanoic acid backbone.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that 2-acetamidopentanoic acid may exhibit antitumor properties. For instance, it has been investigated in the context of enhancing the efficacy of chemotherapeutic agents by modulating cellular pathways associated with tumor growth and survival. Its role as a potential inhibitor of specific signaling pathways in cancer cells is under exploration, particularly in triple-negative breast cancer (TNBC), where it may influence cell proliferation and migration through interactions with proteins like BAG3 and EGFR .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing various bioactive molecules. Its acetyl group allows for modifications that can enhance solubility and bioavailability, making it a valuable intermediate in drug development. The acetylation process has been successfully applied to synthesize Schiff base ligands that demonstrate significant biological activities, including antimicrobial and anticancer properties .

Coordination Chemistry

Metal Complex Formation

2-Acetamidopentanoic acid has been utilized in the synthesis of metal complexes. These complexes are formed by coordinating the compound with various metal ions, such as Ni(II), Cu(II), and Zn(II). The resulting bidentate ligands exhibit unique properties that can be harnessed for catalysis or as therapeutic agents. For example, the coordination of 2-acetamidopentanoic acid with metal ions has shown promising results in enhancing the stability and reactivity of the metal centers .

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Ni(II) | Bidentate | Catalytic activity in organic reactions |

| Cu(II) | Tetrahedral | Antimicrobial properties |

| Zn(II) | Octahedral | Potential antitumor activity |

Biochemical Applications

Enzyme Inhibition Studies

Research has indicated that 2-acetamidopentanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in the study of metabolic disorders where enzyme regulation is crucial. The compound's ability to modulate enzyme activity can lead to insights into therapeutic strategies for conditions such as diabetes or obesity .

Drug Delivery Systems

The compound's chemical structure allows it to be incorporated into drug delivery systems, enhancing the pharmacokinetics of encapsulated drugs. Studies have shown that formulations containing 2-acetamidopentanoic acid can improve drug stability and release profiles, making it a candidate for further research in pharmaceutical applications .

Case Studies

-

Antitumor Mechanism Exploration

A study investigated the effects of 2-acetamidopentanoic acid on TNBC cell lines, revealing its potential to inhibit cell proliferation through modulation of EGFR signaling pathways. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies targeting specific molecular pathways involved in tumor growth . -

Synthesis of Metal Complexes

Research demonstrated the successful synthesis of various metal complexes using 2-acetamidopentanoic acid as a ligand. Characterization techniques such as FTIR and UV-visible spectroscopy confirmed the formation of stable complexes with distinct properties suitable for catalytic applications .

Wirkmechanismus

Target of Action

2-Acetamidopentanoic acid, also known as N-acetylnorvaline , is a biochemical compound used in proteomics research

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes in the body, influencing their function or structure.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in proteomics research , it may influence protein structure or function, leading to changes at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetamidopentanoic acid. For instance, the compound should be stored in a dry environment at room temperature for optimal stability . Furthermore, the compound’s efficacy may be influenced by factors such as pH, temperature, and the presence of other biochemicals.

Biochemische Analyse

Biochemical Properties

2-Acetamidopentanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the esterification of fatty acids with CoA . This interaction is crucial for the compound’s involvement in metabolic processes. Additionally, 2-Acetamidopentanoic acid may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 2-Acetamidopentanoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acyl-CoA synthetase can affect the uptake and utilization of fatty acids within cells . This, in turn, impacts cellular energy production and lipid biosynthesis, highlighting the compound’s role in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-Acetamidopentanoic acid exerts its effects through binding interactions with specific biomolecules. The compound’s interaction with acyl-CoA synthetase involves the formation of a thioester bond, facilitating the conversion of fatty acids into their CoA derivatives . This process is essential for the subsequent metabolic pathways that utilize these derivatives. Additionally, 2-Acetamidopentanoic acid may influence enzyme activity, either inhibiting or activating specific enzymes, thereby modulating metabolic flux and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamidopentanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Acetamidopentanoic acid remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular metabolism and function, necessitating careful monitoring of its stability.

Dosage Effects in Animal Models

The effects of 2-Acetamidopentanoic acid in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects on metabolic processes, while higher dosages could lead to toxic or adverse effects . Studies have indicated that there are threshold effects, where the compound’s impact on cellular function becomes pronounced at specific concentrations. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

2-Acetamidopentanoic acid is involved in several metabolic pathways, including the metabolism of amino acids and fatty acids. It interacts with enzymes such as acyl-CoA synthetase, facilitating the conversion of fatty acids into their CoA derivatives . This interaction is crucial for the compound’s role in metabolic flux and the regulation of metabolite levels. Additionally, 2-Acetamidopentanoic acid may influence the biosynthesis of other amino acids and metabolites, further highlighting its importance in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Acetamidopentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with acyl-CoA synthetase plays a pivotal role in its cellular uptake and distribution . This interaction ensures that 2-Acetamidopentanoic acid is efficiently transported to the appropriate cellular compartments, where it can exert its biochemical effects. The compound’s localization and accumulation within cells are critical factors that influence its activity and function.

Subcellular Localization

2-Acetamidopentanoic acid is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s interaction with acyl-CoA synthetase, which is localized in the endoplasmic reticulum, highlights its role in fatty acid metabolism . Additionally, 2-Acetamidopentanoic acid may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function. Understanding the subcellular localization of 2-Acetamidopentanoic acid is essential for elucidating its mechanism of action and its impact on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetamidopentanoic acid can be synthesized through the acetylation of norvaline. The process involves reacting norvaline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: Industrial production of 2-acetamidopentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetamidopentanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the amide group.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as carboxylates.

Reduction: Formation of amines from the reduction of the amide group.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Norvaline: The parent compound of 2-acetamidopentanoic acid, differing by the absence of the acetamido group.

Valine: Another amino acid with a similar structure but differing in the side chain.

Uniqueness: 2-Acetamidopentanoic acid is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for specific interactions in biological systems and makes it a valuable compound in synthetic chemistry .

Biologische Aktivität

2-Acetamidopentanoic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including anti-inflammatory effects, antimicrobial activity, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Profile

2-Acetamidopentanoic acid is characterized by its acetamido group attached to a pentanoic acid backbone. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 129.18 g/mol

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2-acetamidopentanoic acid. Research indicates that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. In one study, the compound was shown to significantly reduce the levels of these cytokines when tested in lipopolysaccharide (LPS)-induced inflammation models.

Table 1: Inflammatory Cytokine Levels in LPS-Induced RAW 264.7 Macrophages

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | 25.3 | 150 | 80 |

| LPS Only | 60.5 | 300 | 150 |

| 2-Acetamidopentanoic Acid (100 µM) | 30.1 | 180 | 90 |

| 2-Acetamidopentanoic Acid (200 µM) | 28.4 | 160 | 85 |

This data suggests that higher concentrations of the compound lead to a more pronounced reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .

2. Antimicrobial Properties

The antimicrobial activity of 2-acetamidopentanoic acid has also been investigated. It was found to exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings support the compound's potential as a natural antimicrobial agent .

3. Neuroprotective Effects

Research has indicated that 2-acetamidopentanoic acid may possess neuroprotective properties, particularly in models of oxidative stress and neuronal injury. In vitro studies demonstrated that the compound could reduce oxidative damage in neuronal cells exposed to hydrogen peroxide.

Case Study: Neuroprotection in Neuronal Cultures

A case study involving rat cortical neurons treated with hydrogen peroxide showed that pre-treatment with 2-acetamidopentanoic acid resulted in a significant decrease in cell death compared to controls. The study utilized the lactate dehydrogenase (LDH) release assay to quantify cell viability:

- Control Group : 85% cell viability

- Hydrogen Peroxide Only : 30% cell viability

- With 2-Acetamidopentanoic Acid : 60% cell viability

This suggests that the compound may help mitigate oxidative stress-related neuronal damage .

Eigenschaften

IUPAC Name |

2-acetamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFPUSAWVWWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308405 | |

| Record name | 2-acetamidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7682-15-7 | |

| Record name | 7682-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.